TAAR1 Agonist Activity: Human vs. Mouse Selectivity Profile
1-(3-Bromo-4-chlorophenyl)ethan-1-amine demonstrates agonist activity at the trace amine-associated receptor 1 (TAAR1), a key target for neuropsychiatric and metabolic disorders. A direct cross-species comparison reveals a modest but quantifiable difference in potency between the human and mouse orthologs. In a BRET-based cAMP accumulation assay using HEK293 cells, the compound exhibited an EC50 of 4.90E+3 nM (4.9 µM) at the human TAAR1 receptor [1]. Under identical assay conditions, it showed an EC50 of 1.80E+3 nM (1.8 µM) at the mouse TAAR1 receptor [2]. This data establishes a baseline activity profile and indicates approximately 2.7-fold higher potency for the mouse receptor.
| Evidence Dimension | TAAR1 agonist functional potency |
|---|---|
| Target Compound Data | EC50 = 4.90E+3 nM (human TAAR1) |
| Comparator Or Baseline | EC50 = 1.80E+3 nM (mouse TAAR1) |
| Quantified Difference | 2.7-fold higher potency at mouse TAAR1 |
| Conditions | Agonist activity at human and mouse TAAR1 expressed in HEK293 cells, assessed as cAMP accumulation after 20 mins by BRET assay. |
Why This Matters
Understanding species-specific differences in potency is critical for selecting the appropriate in vivo model (e.g., mouse vs. humanized models) for preclinical studies targeting TAAR1.
- [1] BindingDB. (n.d.). BDBM50227828 (CHEMBL4068661): Agonist activity at human TAAR1. View Source
- [2] BindingDB. (n.d.). BDBM50227828 (CHEMBL4068661): Agonist activity at mouse TAAR1. View Source
